3-[1-(2-phenyl-1,3-thiazole-4-carbonyl)pyrrolidin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole
CAS No.: 2034351-22-7
Cat. No.: VC11793160
Molecular Formula: C17H13F3N4O2S
Molecular Weight: 394.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034351-22-7 |
|---|---|
| Molecular Formula | C17H13F3N4O2S |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | (2-phenyl-1,3-thiazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
| Standard InChI | InChI=1S/C17H13F3N4O2S/c18-17(19,20)16-22-13(23-26-16)11-6-7-24(8-11)15(25)12-9-27-14(21-12)10-4-2-1-3-5-10/h1-5,9,11H,6-8H2 |
| Standard InChI Key | FSXPSZPRSVUEKJ-UHFFFAOYSA-N |
| SMILES | C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
| Canonical SMILES | C1CN(CC1C2=NOC(=N2)C(F)(F)F)C(=O)C3=CSC(=N3)C4=CC=CC=C4 |
Introduction
Structural and Molecular Characteristics
Core Architecture
The compound’s structure integrates three heterocyclic components:
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Pyrrolidine Ring: A five-membered saturated nitrogen ring at position 3, which contributes conformational flexibility and facilitates interactions with biological targets.
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1,2,4-Oxadiazole Ring: Positioned at the core, this ring features a trifluoromethyl group at carbon 5, enhancing electron-withdrawing properties and resistance to oxidative metabolism .
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2-Phenyl-1,3-thiazole Moiety: Attached via a carbonyl group, this aromatic system provides planar rigidity and π-π stacking capabilities, critical for binding to hydrophobic enzyme pockets.
The trifluoromethyl group () is strategically placed to improve lipid solubility, as evidenced by its calculated partition coefficient () of 2.8, predicting favorable membrane permeability.
Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 394.4 g/mol |
| IUPAC Name | (2-phenyl-1,3-thiazol-4-yl)-[3-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-1-yl]methanone |
| SMILES | |
| InChI Key | FSXPSZPRSVUEKJ-UHFFFAOYSA-N |
The molecule’s three-dimensional conformation, validated by X-ray crystallography analogs, reveals a bent geometry that optimizes interactions with protein active sites.
Synthetic Pathways
Multistep Synthesis Overview
The synthesis involves sequential heterocycle formation and coupling reactions:
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Pyrrolidine Functionalization: 3-Aminopyrrolidine is reacted with ethyl chlorooxoacetate to form the oxadiazole precursor.
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Oxadiazole Ring Closure: Cyclization using trifluoroacetic anhydride introduces the trifluoromethyl group at position 5.
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Thiazole Coupling: A Suzuki-Miyaura cross-coupling attaches the 2-phenylthiazole moiety via a carbonyl bridge.
Critical Reaction Conditions
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Catalysts: Palladium(II) acetate for cross-coupling (0.5 mol%).
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Solvents: Anhydrous dimethylformamide (DMF) for cyclization steps.
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Purification: Column chromatography with silica gel (ethyl acetate/hexane, 3:7).
Biological Activities
Anticancer Mechanisms
The compound inhibits VEGF Receptor-2 () and EGFR (), surpassing reference drugs like erlotinib. Molecular docking simulations (PDB: 1M17) show the trifluoromethyl group forming hydrophobic contacts with Leu694 and Val702, while the thiazole ring engages in hydrogen bonding with Asp831 .
Table 1: Cytotoxicity Against Cancer Cell Lines
| Cell Line | Type | |
|---|---|---|
| MCF-7 | Breast Cancer | 0.45 ± 0.12 |
| A549 | Lung Cancer | 0.78 ± 0.23 |
| HT-29 | Colon Cancer | 1.02 ± 0.31 |
Data derived from MTT assays .
Anti-inflammatory Effects
In murine models, the compound reduces carrageenan-induced paw edema by 68% at 10 mg/kg, comparable to diclofenac. Mechanistically, it suppresses COX-2 expression () and TNF-α production .
Pharmacokinetic and Toxicity Profile
ADMET Predictions
| Parameter | Prediction | Method |
|---|---|---|
| Oral Bioavailability | 89% | SwissADME |
| Plasma Protein Binding | 94% | pkCSM |
| CYP3A4 Inhibition | PreADMET | |
| hERG Inhibition | Low risk () | Patch-Clamp Assay |
The compound exhibits a half-life () of 6.2 hours in rat plasma, supporting twice-daily dosing.
Toxicity Considerations
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Acute Toxicity: in rats (oral).
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Genotoxicity: Negative in Ames test (up to 100 μg/plate).
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